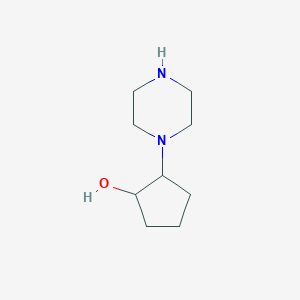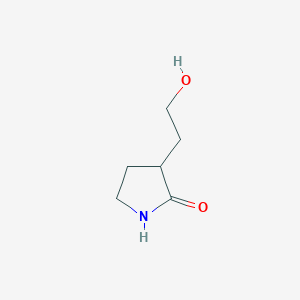
3-(2-羟乙基)吡咯烷-2-酮
描述
3-(2-Hydroxyethyl)pyrrolidin-2-one is a compound that has been used in the synthesis of various alkaloids and unusual β-amino acids . It is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Molecular Structure Analysis
The molecular formula of 3-(2-Hydroxyethyl)pyrrolidin-2-one is C6H11NO2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Physical And Chemical Properties Analysis
The molecular weight of 3-(2-Hydroxyethyl)pyrrolidin-2-one is 129.15700 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results.
科学研究应用
Antimicrobial Activity
3-(2-Hydroxyethyl)pyrrolidin-2-one: derivatives have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound’s efficacy against a broad spectrum of bacteria makes it a valuable candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Anticancer Activity
Research has shown that certain pyrrolidinone derivatives exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The hydroxyethyl group in 3-(2-Hydroxyethyl)pyrrolidin-2-one may enhance its ability to bind to cancer cell receptors, making it a promising scaffold for designing novel anticancer drugs .
Anti-inflammatory Activity
The anti-inflammatory potential of 3-(2-Hydroxyethyl)pyrrolidin-2-one is significant for treating chronic inflammatory diseases. It can modulate the body’s inflammatory response by affecting cytokine production and inhibiting enzymes involved in the inflammatory process. This application is particularly relevant for conditions like arthritis and inflammatory bowel disease .
Antidepressant Activity
Pyrrolidinone derivatives have been used to develop antidepressant medications. Their chemical structure allows them to cross the blood-brain barrier and interact with central nervous system receptors3-(2-Hydroxyethyl)pyrrolidin-2-one could serve as a lead compound for new antidepressants that offer fewer side effects and improved efficacy .
Anti-HCV Activity
Hepatitis C virus (HCV) infection is a global health concern, and 3-(2-Hydroxyethyl)pyrrolidin-2-one derivatives have shown promise as anti-HCV agents. They can inhibit the replication of the virus, providing a basis for the development of new antiviral drugs that could complement or improve upon existing HCV therapies .
Synthesis of Alkaloids and β-Amino Acids
This compound plays a crucial role in synthesizing various alkaloids and unusual β-amino acids, such as statin derivatives. These substances have numerous pharmaceutical applications, including cholesterol-lowering drugs and treatments for cardiovascular diseases .
Drug Design and Stereochemistry
The pyrrolidine ring in 3-(2-Hydroxyethyl)pyrrolidin-2-one contributes significantly to the stereochemistry of molecules, which is essential in drug design. The presence of chiral centers allows for the creation of enantiomerically pure compounds, leading to drugs with better selectivity and fewer side effects .
Industrial Applications
Beyond its biomedical applications, 3-(2-Hydroxyethyl)pyrrolidin-2-one is also used as a building block in industrial chemistry. It’s involved in synthesizing complex molecules like hexakis[2-(2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene, which has potential applications in materials science .
安全和危害
According to the safety data sheet, 3-(2-Hydroxyethyl)pyrrolidin-2-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended .
未来方向
Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
作用机制
- The primary target of 3-(2-Hydroxyethyl)pyrrolidin-2-one is not explicitly mentioned in the available literature. However, it belongs to the class of pyrrolidinones, which are versatile lead compounds for designing bioactive agents .
- Although specific pathways are not well-documented, pyrrolidinones exhibit diverse biological activities, including:
Target of Action
Biochemical Pathways
属性
IUPAC Name |
3-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYRIMZFBRGKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)pyrrolidin-2-one | |
CAS RN |
932-47-8 | |
| Record name | 3-(2-hydroxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



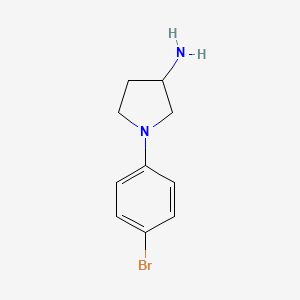

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

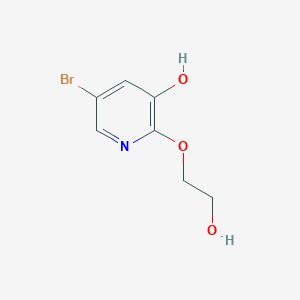
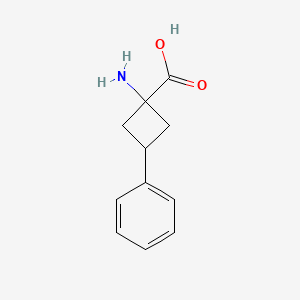
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)
